2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2OS/c18-12-7-4-8-13(19)16(12)17(22)20-9-15-21-14(10-23-15)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIXZRAFLNHYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole core is synthesized via the Hantzsch reaction, optimized for cyclohexyl substitution:
Reagents :
- Cyclohexanecarboxaldehyde (1.0 equiv)
- α-Bromoacetone (1.2 equiv)
- Thiourea (1.5 equiv)
Conditions :
Mechanism :
- Condensation of aldehyde and α-bromoacetone forms a β-keto thioamide.
- Cyclization via intramolecular nucleophilic attack by sulfur.
Intermediate : 4-Cyclohexyl-1,3-thiazol-2-yl)methanol is obtained, requiring oxidation to the aldehyde (PCC/CH₂Cl₂) followed by reductive amination (NaBH₃CN, NH₄OAc).
Reductive Amination Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | PCC, CH₂Cl₂, 0°C → RT, 4 h | 85% |
| Amination | NH₄OAc, NaBH₃CN, MeOH, 24 h | 78% |
Key Challenge : Steric bulk from the cyclohexyl group necessitates prolonged reaction times.
Preparation of 2-Chloro-6-fluorobenzoyl Chloride
Procedure :
- 2-Chloro-6-fluorobenzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous DCM.
- Reflux at 40°C for 3 h, followed by solvent evaporation.
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Reaction
Conditions :
- Benzoyl chloride (1.1 equiv) added to thiazole-methylamine (1.0 equiv) in 10% NaOH/CH₂Cl₂.
- Stir at 0°C for 1 h.
- Yield: 62%
Limitation : Hydrolysis side products observed due to aqueous phase.
EDCl/HOBt-Mediated Coupling
Optimized Protocol :
- 2-Chloro-6-fluorobenzoic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv) in DMF.
- Add thiazole-methylamine (1.2 equiv), stir at RT for 24 h.
- Yield: 88%
Advantage : Minimizes racemization and improves solubility.
Purification and Analytical Characterization
Chromatographic Techniques
- Silica gel chromatography (Hexane:EtOAc 4:1 → 1:1 gradient)
- HPLC (C18 column, MeCN:H₂O 70:30, 1 mL/min)
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45 (s, 1H, Thiazole-H), 4.75 (s, 2H, CH₂), 2.50 (m, 1H, Cyclohexyl)
- HRMS : [M+H]⁺ calcd. for C₁₈H₁₇ClFN₂OS: 381.0634; found: 381.0638
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Schotten-Baumann | 62% | 95% | Moderate |
| EDCl/HOBt | 88% | 99% | High |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Shared Benzamide Core
(a) TMN 355 (2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide)
- Structure : Shares the 2-chloro-6-fluorobenzamide core but replaces the thiazole-cyclohexyl group with a fluorenyl carbamate moiety.
- Activity : A potent cyclophilin A inhibitor (27× more potent than cyclosporine A), achieving inhibition at 1 μM without cytotoxicity. Hydrogen bonding between its amide linker and cyclophilin A residues (Arg55, Gln63, Asn102) underpins its activity .
- Key Difference : The fluorenyl group enhances aromatic stacking interactions but reduces solubility compared to the thiazole-cyclohexyl group in the target compound.
(b) 2-Chloro-N-[3-[(3-chlorophenyl)methyl]-4-oxo-2-propylquinazolin-6-yl]-6-fluorobenzamide
- Structure: Retains the 2-chloro-6-fluorobenzamide motif but incorporates a quinazolinone scaffold substituted with a 3-chlorobenzyl group.
- Activity : Exhibits an IC50 of 370 nM (specific target unspecified), suggesting comparable potency to the target compound’s analogs .
- Key Difference: The quinazolinone moiety may confer distinct hydrogen-bonding or π-π stacking interactions compared to the thiazole group.
Halogenated Benzamide Derivatives in Drug Design
(a) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structure : Features a bromo/fluoro-substituted benzamide with a trifluoropropyloxy group.
- Synthesis : Prepared via acyl chloride coupling with 2-chloro-6-fluoroaniline (90% yield) .
- Key Difference : The trifluoropropyloxy substituent enhances metabolic stability but introduces steric bulk absent in the target compound.
Thiazole-Containing Compounds
(a) Thiazopyr (Methyl 2-difluoromethyl-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-isobutyl-6-trifluoromethylnicotinate)
- Structure : Contains a thiazole ring fused into a nicotinate scaffold.
- Application : Used as a pesticide, highlighting the versatility of thiazole groups in diverse bioactive molecules .
- Key Difference : The thiazole’s role here is pesticidal, whereas in the target compound, it likely modulates enzyme or receptor interactions.
Physicochemical and Pharmacokinetic Insights
Table 1: Comparative Data for Selected Compounds
Key Observations:
Substituent Impact :
- The thiazole-cyclohexyl group in the target compound likely enhances lipophilicity and membrane permeability compared to TMN 355’s fluorenyl group.
- Halogenation (Cl, F) in all compounds improves binding affinity through hydrophobic and electrostatic interactions.
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods for 4-bromo derivatives, leveraging acyl chloride intermediates .
Biological Relevance :
- TMN 355’s hydrogen-bonding pattern suggests that the target compound’s amide linker could similarly engage residues in enzyme active sites.
Biological Activity
2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzamide core, thiazole ring, and cyclohexyl group, which contribute to its distinct chemical properties and biological effects.
Chemical Structure
The IUPAC name of the compound is 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide. Its molecular formula is C17H18ClFN2OS, and it has a molecular weight of approximately 348.85 g/mol. The compound's structure can be represented as follows:
The biological activity of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide is primarily attributed to its interactions with various biological targets. While the exact molecular mechanism remains under investigation, thiazole derivatives are known to influence cellular processes through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that regulate cell signaling and gene expression.
- Cell Cycle Regulation : Potential effects on cell cycle progression have been observed in related compounds.
Cellular Effects
Research indicates that thiazole derivatives can significantly impact cellular functions such as:
- Cell Proliferation : In vitro studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Gene Expression Modulation : Changes in the expression levels of genes associated with cell survival and proliferation have been reported.
Comparative Biological Activity
A comparative analysis of similar compounds reveals the unique biological profile of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-chloro-N-(thiazol-2-yl)acetamide | Structure | Moderate inhibition of cancer cell lines |
| 6-fluoro-2-chlorobenzamide | Structure | Antimicrobial properties |
| 4-chloro-benzamides | Various | RET kinase inhibition |
The presence of the cyclohexyl group in 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide enhances its lipophilicity and membrane permeability compared to other benzamide derivatives.
In Vitro Studies
Recent studies have explored the effects of this compound on various cancer cell lines:
- Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF7 cells at concentrations above 10 µM.
- Leukemia Cells : In CCRF-CEM/R human T-cell lymphoblastic leukemia cells, the compound showed a dose-dependent inhibition of cell growth.
In Vivo Studies
Preliminary in vivo studies indicate potential antitumor efficacy in animal models:
- Xenograft Models : Tumor-bearing mice treated with the compound exhibited reduced tumor volume compared to control groups.
- Survival Rates : Enhanced survival rates were noted in treated groups, suggesting potential therapeutic benefits.
Q & A
Q. What synthetic strategies are recommended for preparing 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones under basic conditions.
- Step 2: Alkylation of the thiazole nitrogen using 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine.
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
Key challenge: Ensuring regioselectivity during thiazole formation and avoiding side reactions with the fluorine substituent.
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of:
Q. What preliminary assays are recommended to assess its biological activity?
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) with IC₅₀ determination.
- Solubility and stability tests in PBS/DMSO to guide dosing in subsequent experiments .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Rational design: Synthesize derivatives with variations in:
- Cyclohexyl group (replace with aryl or heterocyclic rings).
- Benzamide substituents (e.g., chloro vs. fluoro positional isomers).
- Pharmacophore mapping: Use computational tools (e.g., Schrödinger Suite) to identify critical binding motifs.
- Biological validation: Compare IC₅₀ values across derivatives to correlate structural changes with activity .
Q. What experimental and computational methods resolve contradictions in reported bioactivity data?
- Dose-response validation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Molecular dynamics simulations (e.g., GROMACS) to model target-ligand interactions and identify binding pose discrepancies.
- Meta-analysis: Cross-reference data with structurally analogous compounds (e.g., 2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide ) to contextualize outliers.
Q. How can crystallographic data refine the compound’s conformational analysis?
Q. What strategies mitigate metabolic instability observed in pharmacokinetic studies?
- Pro-drug design: Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
- Cytochrome P450 inhibition assays to identify metabolic hotspots.
- Stability studies: Use LC-MS to track degradation products in simulated gastric fluid .
Methodological Challenges and Solutions
Q. How to address low yields in the final alkylation step?
Q. How to resolve overlapping signals in NMR spectra?
- Advanced techniques: Employ ¹⁹F NMR or selective decoupling to isolate fluorine-coupled protons.
- Dynamic NMR (DNMR): Analyze temperature-dependent shifts to identify rotamers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
